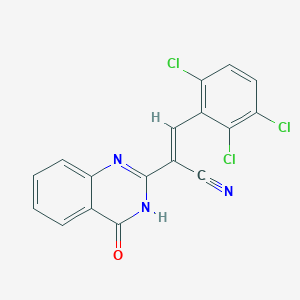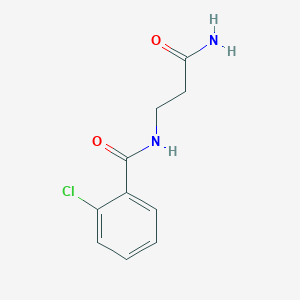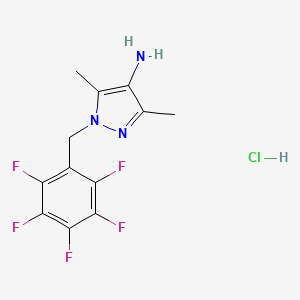![molecular formula C22H19ClN4O B6129427 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6129427.png)
1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. Specifically, this compound has been shown to inhibit the activity of tubulin, a protein that is involved in cell division. By inhibiting tubulin, this compound prevents the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that occurs in response to cellular stress. Additionally, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest. These effects are likely due to the compound's ability to inhibit tubulin and prevent the formation of microtubules.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, making it a valuable tool for studying cancer biology. However, one limitation of using this compound is that it may not be effective against all types of cancer cells. Additionally, the compound's mechanism of action may be complex and require further investigation.
Future Directions
There are several future directions for the study of 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate the compound's potential as an antifungal and antibacterial agent. Additionally, further studies could be done to investigate the compound's mechanism of action and its effects on different types of cancer cells. Finally, research could be done to optimize the synthesis method for this compound, making it more efficient and cost-effective for future studies.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves a multi-step process. The first step is the preparation of 2-chlorobenzyl alcohol by reacting 2-chlorobenzaldehyde with sodium borohydride. The second step involves the reaction of 2-chlorobenzyl alcohol with 1-(1-naphthyl)ethylamine to form the corresponding amine. The final step is the reaction of the amine with 4-isocyanato-1,2,3-triazole to form the desired compound.
Scientific Research Applications
1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has also been studied for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(1-naphthalen-1-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-15(18-11-6-9-16-7-2-4-10-19(16)18)24-22(28)21-14-27(26-25-21)13-17-8-3-5-12-20(17)23/h2-12,14-15H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHNRRJNGVIXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CN(N=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((2S)-1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6129367.png)

![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6129376.png)
![1-(2-chloro-6-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6129384.png)
![5-{6-[(2,3-dimethylcyclohexyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6129392.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6129398.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide](/img/structure/B6129407.png)



![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6129446.png)
![4-chloro-5-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6129453.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}amine](/img/structure/B6129455.png)